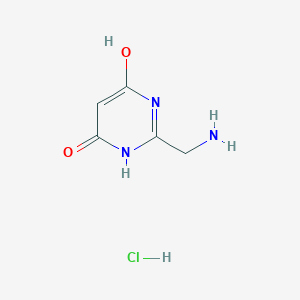

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound with the molecular formula C5H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit nitric oxide production in immune cells, which has implications for its anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the aminomethyl group.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.

2-(2-Aminoethyl)pyrimidine-4,6-diol hydrochloride: Similar but with an ethyl group instead of a methyl group.

Uniqueness

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a pyrimidine derivative with significant biological potential. Its unique structural features, including an amino group and hydroxyl groups on the pyrimidine ring, contribute to its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN₃O₂

- Molar Mass : Approximately 189.61 g/mol

- Functional Groups : Aminomethyl group at the 2-position and hydroxyl groups at the 4 and 6 positions.

The presence of these functional groups enhances the compound's reactivity and biological activity, making it a candidate for further medicinal chemistry research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antiviral Properties :

- Studies have shown that this compound can inhibit the maturation of viral particles by preventing the assembly of viral proteins into new virions. This mechanism is particularly attractive for developing new antiviral drugs, especially when used in combination with other agents to suppress resistance development .

- It has demonstrated activity against various viruses, including HIV and herpes simplex virus (HSV), although effective concentrations are relatively high (EC50 > 100 μg/mL) for some derivatives .

-

Immunomodulatory Effects :

- Preliminary studies suggest that this compound may enhance nitric oxide (NO) production in activated immune cells. This indicates potential immunomodulatory effects that could be beneficial in treating immune-related disorders.

-

Cytotoxicity Against Cancer Cells :

- The compound has shown cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in viral replication and immune modulation.

- Inhibition of Nitric Oxide Production : Some derivatives of related compounds have been shown to suppress NO production in immune cells, which may influence inflammatory responses .

- Antiviral Mechanism : By interfering with viral protein assembly, the compound may hinder the replication cycle of viruses, making it a candidate for antiviral therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dihydroxypyrimidine | Contains two hydroxyl groups without amino substitution | Found in various pharmaceutical applications |

| 4-Amino-2,6-dihydroxypyrimidine | Hydroxyl groups at different positions | Exhibits distinct biological activities |

| Barbituric Acid | Pyrimidine derivative with different functional groups | Primarily used as a sedative |

| 2-Aminopyrimidine-4,6-diol | Similar core structure but lacks the aminomethyl group | Focused on nucleic acid interactions |

The specific combination of functional groups in this compound contributes to its diverse biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies highlight the biological activity of this compound:

- Antiviral Activity Study :

-

Immunomodulatory Effects :

- Research focused on the modulation of NO production in immune cells demonstrated that certain derivatives could enhance NO levels significantly, suggesting their role in immune response modulation.

-

Cytotoxicity Assessment :

- Investigations into cytotoxicity against cancer cell lines showed varying degrees of effectiveness among different derivatives, warranting further exploration into structure-activity relationships.

Properties

IUPAC Name |

2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGQIAPYYRTGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.